

physical and chemical properties of BWX 46

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BWX 46**

Cat. No.: **B12815159**

[Get Quote](#)

As a comprehensive search for a substance specifically denoted as "**BWX 46**" has not yielded dedicated scientific literature under this identifier, this guide synthesizes information on a closely related and likely identical peptide, Bis(31/31'){[Cys31, Nva34]NPY(27–36)-NH₂}, which is referred to as BWX-46 in primary literature. This technical guide provides an in-depth overview of its physical and chemical properties, biological activity, and the experimental protocols used for its characterization.

Core Substance Identification

BWX 46 is a potent and highly selective neuropeptide Y (NPY) Y5 receptor agonist.^{[1][2][3]} It is a synthetic peptide dimer derived from the C-terminal fragment of Neuropeptide Y.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **BWX 46** is presented in Table 1.

Table 1: Physical and Chemical Properties of **BWX 46**

Property	Value	Source
CAS Number	172997-92-1	[1]
Molecular Weight	2597.09 g/mol	[1] [2]
Molecular Formula	C ₁₁₆ H ₁₈₆ N ₃₆ O ₂₈ S ₂	[1] [4]
Sequence	YINLCTRXY YINLCTRXY	[1]
Modifications	X = Nva, Tyr-10 = C-terminal amide, X = Nva, Tyr-10* = C-terminal amide, Disulfide bridge between 5 - 5*	[1]
Purity	>98% (as determined by HPLC)	[4]
Solubility	Soluble to 10 mg/ml in water.	[1]
Storage	Desiccate at -20°C.	[1]

Biological Activity

BWX 46 is a highly selective agonist for the NPY Y5 receptor, which is implicated in the regulation of food intake.[\[2\]](#)[\[3\]](#) Its binding affinities (Ki) for various NPY receptor subtypes are summarized in Table 2.

Table 2: Receptor Binding Affinity (Ki) of **BWX 46**

Receptor	Ki (nM)	Source
Y5	0.85	[1] [2]
Y1	42	[1] [2]
Y2	3015	[1] [2]
Y4	245	[1] [2]

In functional assays, **BWX 46** has been shown to inhibit cAMP synthesis in cells expressing the Y5 receptor, with a potency comparable to that of native NPY.^[3] Furthermore, intrahypothalamic administration of **BWX 46** in rats has been observed to stimulate food intake in a gradual manner, with a maximal effect observed 8 hours post-injection.^[3]

Experimental Protocols

The following sections detail the methodologies for the synthesis, characterization, and biological evaluation of **BWX 46**.

Peptide Synthesis and Purification

The synthesis of **BWX 46** is achieved through solid-phase peptide synthesis (SPPS).

Protocol:

- Resin Swelling: Rink amide resin is swelled in N,N-dimethylformamide (DMF) for 15 minutes.
- Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a solution of 20% piperidine in DMF.
- Amino Acid Coupling: The subsequent Fmoc-protected amino acid is pre-activated with a coupling reagent such as HBTU and coupled to the deprotected resin. The completion of the coupling reaction is monitored using a ninhydrin test.
- Iterative Cycling: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.
- Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
- Dimerization: The crude linear peptides are subjected to an oxidation reaction to form the disulfide bridge between the cysteine residues, resulting in the dimeric structure of **BWX 46**.
- Purification: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Characterization: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Receptor Binding Assay

The affinity of **BWX 46** for NPY receptor subtypes is determined through competitive radioligand binding assays.

Protocol:

- Cell Culture: Cells stably expressing the desired human NPY receptor subtype (Y1, Y2, Y4, or Y5) are cultured to confluence.
- Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.
- Binding Reaction: Cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., ^{125}I -labeled Peptide YY) and increasing concentrations of the competitor ligand (**BWX 46**).
- Incubation: The binding reaction is allowed to reach equilibrium by incubating at room temperature for a specified time.
- Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
- Quantification: The amount of radioactivity retained on the filters is quantified using a gamma counter.
- Data Analysis: The concentration of **BWX 46** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

The functional activity of **BWX 46** as a Y5 receptor agonist is assessed by its ability to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.

Protocol:

- Cell Culture: Cells expressing the NPY Y5 receptor are seeded in multi-well plates and grown to a suitable confluence.
- Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
- Stimulation: Cells are then treated with a cAMP-stimulating agent (e.g., forskolin) in the presence of varying concentrations of **BWX 46**.
- Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.
- cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
- Data Analysis: The concentration of **BWX 46** that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC_{50}) is calculated.

In Vivo Food Intake Study

The orexigenic (appetite-stimulating) effect of **BWX 46** is evaluated in a rat model.

Protocol:

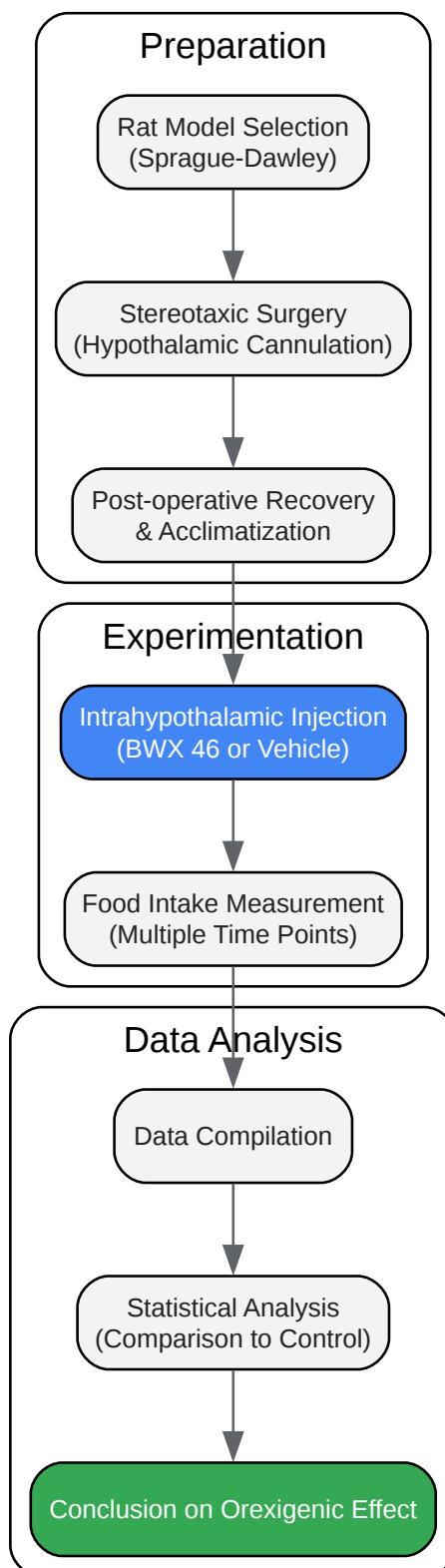
- Animal Model: Adult male Sprague-Dawley rats are used for the study.
- Surgical Cannulation: A guide cannula is stereotactically implanted into the hypothalamus of each rat under anesthesia.
- Acclimatization: The animals are allowed to recover from surgery and are acclimated to the experimental conditions.
- Intrahypothalamic Injection: **BWX 46**, dissolved in a suitable vehicle, is microinjected directly into the hypothalamus through the implanted cannula.

- Food Intake Measurement: The cumulative food intake of each rat is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
- Data Analysis: The food intake of the **BWX 46**-treated group is compared to that of a vehicle-treated control group to determine the effect of the compound on appetite.

Visualizations

NPY Y5 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway activated by the NPY Y5 receptor.



[Click to download full resolution via product page](#)

Caption: NPY Y5 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Food Intake Study

The diagram below outlines the general workflow for assessing the effect of **BWX 46** on food intake in rats.

[Click to download full resolution via product page](#)

Caption: In Vivo Food Intake Study Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cloud-clone.us [cloud-clone.us]
- 2. Anandamide administration into the ventromedial hypothalamus stimulates appetite in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Feeding Behavior on Hypothalamus in Obese Type 2 Diabetic Rats with Glucagon-like Peptide-1 Receptor Agonist Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of BWX 46]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12815159#physical-and-chemical-properties-of-bwx-46\]](https://www.benchchem.com/product/b12815159#physical-and-chemical-properties-of-bwx-46)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com